molecular formula C8H5Br2NS B134785 2,4-Dibromo-6-methylbenzothiazole CAS No. 155596-87-5

2,4-Dibromo-6-methylbenzothiazole

Cat. No. B134785
M. Wt: 307.01 g/mol
InChI Key: SJTCFJOBMFPSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-methylbenzothiazole (DBMB) is a chemical compound that belongs to the family of benzothiazoles. It is a synthetic compound that is widely used in scientific research applications. The compound is used as a reagent in organic synthesis, and it has been found to have a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 2,4-Dibromo-6-methylbenzothiazole is not fully understood. It has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphatases. It has also been found to interact with DNA and RNA, although the significance of this interaction is not clear.

Biochemical And Physiological Effects

2,4-Dibromo-6-methylbenzothiazole has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been found to have anti-inflammatory and antioxidant properties. 2,4-Dibromo-6-methylbenzothiazole has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 2,4-Dibromo-6-methylbenzothiazole in lab experiments is its wide range of biological activities. It has been found to have a variety of effects on cells and tissues, making it a useful tool for studying biological processes. However, one limitation of using 2,4-Dibromo-6-methylbenzothiazole is its potential toxicity. It has been shown to be toxic to certain cell types, and its effects on animals and humans are not fully understood.

Future Directions

There are several future directions for research on 2,4-Dibromo-6-methylbenzothiazole. One area of interest is the development of 2,4-Dibromo-6-methylbenzothiazole derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of 2,4-Dibromo-6-methylbenzothiazole as a potential drug target for the treatment of cancer and other diseases. Finally, the use of 2,4-Dibromo-6-methylbenzothiazole as a probe to study the structure and function of proteins is an area of ongoing research.

Scientific Research Applications

2,4-Dibromo-6-methylbenzothiazole has been found to have a wide range of biological activities. It has been used as a reagent in organic synthesis, and it has also been used as a probe to study the structure and function of proteins. 2,4-Dibromo-6-methylbenzothiazole has been found to inhibit the activity of certain enzymes, and it has been investigated as a potential drug target for the treatment of cancer and other diseases.

properties

CAS RN

155596-87-5

Product Name

2,4-Dibromo-6-methylbenzothiazole

Molecular Formula

C8H5Br2NS

Molecular Weight

307.01 g/mol

IUPAC Name

2,4-dibromo-6-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5Br2NS/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3

InChI Key

SJTCFJOBMFPSAW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)Br)N=C(S2)Br

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(S2)Br

synonyms

2,4-DIBROMO-6-METHYLBENZOTHIAZOLE

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.7 g of 2-amino-4-bromo-6-methylbenzothiazole, 14 ml of 48% bromic acid solution and 10 g of bromine were introduced into a reaction vessel while keeping the temperature at 10° C. To this mixture was slowly added dropwise 10 ml of aqueous solution containing 3.5 g of sodium nitrite at 0° C. and the whole mixture was stirred for 2 hours. Then, 15 ml of 40% sodium hydroxide solution was slowly added dropwise while keeping the temperature below 20° C. and the reaction mixture was stirred for one hour and extracted with diethyl ether. The extract was dried with anhydrous sodium sulfate and evaporated to obtain the title compound in the form of transparent liquid (Yield: 91%).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.